molecular formula C11H16N2O2 B2741955 N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide CAS No. 551920-81-1

N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2741955
CAS No.: 551920-81-1
M. Wt: 208.261
InChI Key: CLGIQVNBJWCESK-UHFFFAOYSA-N
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Description

N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide typically involves the cycloaddition reaction of nitrile oxides with alkenes or alkynes. One common method includes the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid . Another approach involves the use of Cu(I) or Ru(II) as catalysts for the (3 + 2) cycloaddition reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to minimize costs and environmental impact. The use of eco-friendly synthetic strategies is crucial in industrial settings to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The compound may also modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-methyl-3-phenylisoxazole-4-carboxamide
  • 5-phenylisoxazole-3-carbohydrazide
  • 2,3,5-substituted perhydropyrrolo[3,4-d]isoxazole-4,6-diones

Uniqueness

N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific cyclohexyl and methyl substitutions, which may confer distinct chemical and biological properties compared to other isoxazole derivatives. These unique features can influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

N-cyclohexyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8-10(7-12-15-8)11(14)13-9-5-3-2-4-6-9/h7,9H,2-6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGIQVNBJWCESK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818684
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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